molecular formula C10H4F6N2O B2942755 2,2,2-Trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one CAS No. 1797079-01-6

2,2,2-Trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one

Cat. No.: B2942755
CAS No.: 1797079-01-6
M. Wt: 282.145
InChI Key: FVBFRGMTFXQOMU-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one (CAS: 1797079-01-6) is a fluorinated heterocyclic compound with the molecular formula C₁₀H₄F₆N₂O and a molecular weight of 282.14 g/mol . Its structure features an imidazo[1,5-a]pyridine core substituted with a trifluoromethyl group at position 3 and a trifluoroacetyl group at position 1.

Properties

IUPAC Name

2,2,2-trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F6N2O/c11-9(12,13)7(19)6-5-3-1-2-4-18(5)8(17-6)10(14,15)16/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBFRGMTFXQOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C(F)(F)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one typically involves the following steps:

    Formation of the Imidazo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine and α-haloketones, under acidic or basic conditions.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) in the presence of a base such as potassium carbonate (K₂CO₃).

Industrial Production Methods: Industrial production may involve continuous flow processes to enhance yield and purity

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, often using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.

    Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Amines, thiols, under mild to moderate temperatures.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,5-a]pyridines.

Scientific Research Applications

2,2,2-Trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one has several applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule due to its stability and reactivity.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides, due to its ability to enhance the biological activity of active ingredients.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The trifluoromethyl groups enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability. The imidazo[1,5-a]pyridine core can interact with various molecular targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The compound is compared with structurally related imidazo[1,5-a]pyridine derivatives (Table 1).

Table 1. Comparison of Key Structural and Physical Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
Target Compound 3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl + trifluoroethanone 282.14 Not reported High fluorine content (6 F atoms), potential metabolic stability
2-(3-(4-(Trifluoromethyl)phenyl)imidazo[1,5-a]pyridin-1-yl)-1H-benzo[d]imidazole (5s) 3-(4-(Trifluoromethyl)phenyl)imidazo[1,5-a]pyridin-1-yl + benzimidazole Not provided 176–180 Bulky trifluoromethylphenyl group, lower melting point
Methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate (2t) 3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl + methyl carboxylate Not provided Not reported Carboxylate ester group, distinct electronic properties
2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one 3-(2-Methylpropyl)imidazo[1,5-a]pyridin-1-yl + trifluoroethanone 270.26 Not reported Alkyl substituent, similar molecular weight
Key Observations:
  • Melting Points: Analogs with trifluoromethyl groups (e.g., 5s) exhibit lower melting points (~176–180°C) compared to non-fluorinated derivatives (e.g., 5a: 199–201°C), likely due to disrupted crystal packing from bulky substituents .
  • Substituent Effects : Replacement of the trifluoromethyl group with alkyl chains (e.g., 2-methylpropyl in ) reduces electronegativity but maintains similar molecular weights (~270–282 g/mol), suggesting divergent solubility and bioavailability profiles .

Pharmacological and Reactivity Profiles

  • Enzyme Inhibition: Imidazo[1,5-a]pyridines with pyrrolidinyl substituents (e.g., 5f, 5g in ) demonstrate inhibitory activity against insulin-regulated aminopeptidase (IRAP). The target compound’s trifluoromethyl groups may enhance binding affinity to hydrophobic enzyme pockets, though specific data are unavailable .
  • Synthetic Applications : Derivatives like methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate (2t) are intermediates in Friedlander reactions for synthesizing azaindolin-2-one derivatives, highlighting the versatility of trifluoromethyl-substituted imidazo[1,5-a]pyridines in medicinal chemistry .

Broader Structural Comparisons

  • Imidazo[1,2-a]pyridines: Compounds such as (6-fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone () share structural similarity (55% by Echemi’s metric) but lack the trifluoroacetyl group, resulting in distinct electronic and steric properties .
  • Pyrazolo[1,5-a]pyrimidines : Derivatives like 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () exhibit heterocyclic diversity but prioritize pyrimidine cores over imidazo[1,5-a]pyridine systems, altering their pharmacological targets .

Biological Activity

2,2,2-Trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one is a novel compound characterized by its unique trifluoromethyl and imidazopyridine moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The imidazopyridine scaffold is known for its diverse biological properties, making it a valuable structure in drug discovery.

  • IUPAC Name : 2,2,2-trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethanone
  • Molecular Formula : C₁₀H₄F₆N₂O
  • Molecular Weight : 282.14 g/mol
  • CAS Number : 1797079-01-6

Biological Activity Overview

Recent studies have highlighted the biological activity of imidazopyridine derivatives, including the compound . The following sections summarize key findings regarding its pharmacological properties.

Anticancer Activity

Research indicates that imidazopyridine derivatives exhibit significant anticancer activity through various mechanisms:

  • Mechanism of Action : These compounds often act as kinase inhibitors, targeting specific pathways involved in cancer cell proliferation.
  • Case Study : A study demonstrated that similar imidazopyridine compounds showed IC₅₀ values in the nanomolar range against various cancer cell lines, indicating potent inhibitory effects on tumor growth .

Antimicrobial Properties

Imidazopyridine derivatives are also recognized for their antimicrobial activities:

  • Antibacterial and Antifungal Activity : Compounds within this class have shown effectiveness against multiple bacterial strains and fungi. For instance, derivatives have been tested for their ability to inhibit growth in Staphylococcus aureus and Candida albicans .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural FeatureImpact on Activity
Trifluoromethyl GroupEnhances lipophilicity and bioavailability
Imidazopyridine ScaffoldProvides diverse interaction sites with biological targets

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against various targets:

  • Kinase Inhibition : The compound was found to inhibit key kinases involved in cancer signaling pathways with promising selectivity profiles.

In Vivo Studies

Preliminary in vivo studies suggest that this compound may possess favorable pharmacokinetic properties:

  • Bioavailability : Initial assessments indicate good absorption and distribution characteristics in animal models.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The trifluoroacetyl group exhibits enhanced electrophilicity due to electron-withdrawing CF₃ substituents, making it susceptible to nucleophilic attack.

Reaction Type Reagents/Conditions Product Yield References
Amide FormationPrimary/secondary amines, RTSubstituted 1-(imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethylamide70–85%
EsterificationAlcohols, acid catalysisTrifluoroacetyl ester derivatives60–75%

Key Findings :

  • Reactions proceed under mild conditions due to the electron-deficient carbonyl group.

  • Steric hindrance from the imidazo[1,5-a]pyridine ring may reduce yields with bulky nucleophiles .

Electrophilic Aromatic Substitution

The imidazo[1,5-a]pyridine ring undergoes regioselective substitution at electron-rich positions (C5 or C7), influenced by the trifluoromethyl group’s meta-directing effects.

Reaction Type Reagents/Conditions Product Yield References
NitrationHNO₃, H₂SO₄, 0–5°C5-Nitro-3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl trifluoroethanone55%
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃, 40°C7-Halo-3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl trifluoroethanone45–60%

Key Findings :

  • Nitration occurs preferentially at C5, while halogenation favors C7 due to electronic and steric factors .

  • Competitive side reactions at the trifluoroacetyl group are minimized under low temperatures .

Hydrolysis and Stability

The trifluoroacetyl group resists hydrolysis under neutral conditions but degrades under strongly acidic or basic environments.

Condition Reagents Product Notes
6M HCl, reflux, 12 hrsHCl(aq)3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acidDegradation of ketone to acid.
10% NaOH, 80°C, 6 hrsNaOH(aq)Partial ring opening observedLimited stability in strong bases .

Key Findings :

  • Hydrolysis to carboxylic acid is quantitative under harsh acidic conditions.

  • Alkaline conditions may destabilize the imidazo[1,5-a]pyridine ring .

Reduction Reactions

The ketone group can be selectively reduced to a secondary alcohol without affecting the imidazo ring.

Reagent Conditions Product Yield References
NaBH₄EtOH, 0°C, 2 hrs2,2,2-Trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethanol90%
LiAlH₄THF, reflux, 4 hrsOver-reduction to alkane observed30%

Key Findings :

  • NaBH₄ provides high selectivity for alcohol formation .

  • Stronger reductants like LiAlH₄ lead to undesired side reactions .

Cross-Coupling Reactions

The imidazo[1,5-a]pyridine core participates in palladium-catalyzed couplings at C5 or C7 positions.

Reaction Type Catalyst/Reagents Product Yield References
Suzuki CouplingPd(PPh₃)₄, aryl boronic acid5-Aryl-3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl trifluoroethanone65–80%
Buchwald-HartwigPd₂(dba)₃, Xantphos, amineN-Arylated imidazo[1,5-a]pyridine derivatives50–70%

Key Findings :

  • Coupling efficiency depends on steric accessibility of the reaction site .

  • Electron-deficient aryl boronic acids enhance reaction rates .

Q & A

Q. Critical Factors :

  • Catalyst Selection : Pd catalysts with bulky phosphine ligands improve Suzuki coupling efficiency.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution but may require strict anhydrous conditions.
  • Temperature : Bromination proceeds optimally at 0–25°C to minimize side reactions .

How can substituents at the imidazo[1,5-a]pyridine core be strategically modified to tune electronic properties?

Advanced Research Question
Functionalization strategies include:

  • Halogenation : Bromination or iodination at position 1 enables further cross-coupling (e.g., Suzuki, Sonogashira) .
  • Electrophilic Substitution : Trifluoromethyl groups enhance electron-withdrawing effects, stabilizing reactive intermediates .
  • Knoevenagel Condensation : Condensation of aldehyde intermediates with active methylene compounds introduces conjugated systems for extended π-delocalization .

Q. Methodological Insight :

  • Use DFT calculations to predict substituent effects on frontier molecular orbitals. For example, electron-withdrawing groups (e.g., -CF₃) lower HOMO-LUMO gaps, increasing electrophilicity .

What mechanistic insights explain the reactivity of this compound in annulation or cycloaddition reactions?

Advanced Research Question
The trifluoromethyl ketone moiety acts as a dienophile or dipolarophile in annulation reactions. For example:

  • N-Heterocyclic Carbene (NHC)-Catalyzed [6+2] Annulation : The ketone reacts with pyrrole-2-carbaldehyde via a Breslow intermediate, forming fused oxazolone derivatives (55% yield) .
  • Friedländer Reaction : Imidazo[1,5-a]pyridine-3-carbaldehyde undergoes condensation with aminopyridines to form azaindolinones, stabilized by trifluoromethyl groups .

Q. Key Observations :

  • Steric Effects : Bulky substituents at position 3 hinder cyclization but improve regioselectivity.
  • Solvent Polarity : High polarity (e.g., CHCl₃) stabilizes zwitterionic intermediates in NHC catalysis .

What analytical techniques are most effective for characterizing this compound and its derivatives?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D experiments (e.g., HSQC, HMBC). The imidazo[1,5-a]pyridine core shows distinct aromatic signals at δ 7.5–9.0 ppm .
    • ¹⁹F NMR : Trifluoromethyl groups resonate at δ -60 to -70 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ for C₁₃H₈F₆NO₂: calculated 286.0491, observed 286.0493) .
  • X-ray Crystallography : Resolve stereoelectronic effects of CF₃ groups on crystal packing .

How can computational methods (e.g., DFT) guide the design of derivatives with enhanced bioactivity?

Advanced Research Question

  • DFT Applications :
    • HOMO-LUMO Analysis : Predict sites for nucleophilic/electrophilic attack. For example, the ketone oxygen is a strong electrophilic center (LUMO = -1.8 eV) .
    • Molecular Docking : Simulate binding to biological targets (e.g., kinase enzymes). Derivatives with extended π-systems show higher affinity for ATP-binding pockets .
  • Pharmacophore Modeling : Trifluoromethyl groups improve metabolic stability and membrane permeability by reducing basicity .

What biological activities have been observed for structurally related imidazo[1,5-a]pyridine derivatives?

Advanced Research Question

  • Antitumor Activity : Pyrazolo[1,5-a]pyrimidine derivatives inhibit tyrosine kinases (e.g., c-Met) with IC₅₀ values < 100 nM .
  • Antiviral Potential : Imidazo[1,5-a]pyridine-3-carboxylic acid derivatives show activity against RNA viruses by targeting viral polymerases .

Q. Experimental Design :

  • In Vitro Assays : Measure IC₅₀ using kinase inhibition assays (e.g., ADP-Glo™).
  • SAR Studies : Correlate substituent electronic profiles (Hammett σ values) with bioactivity .

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